molecular formula C8F17OC6H4SO2NH2<br>C14H6F17NO3S B14370758 4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide CAS No. 89932-76-3

4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide

Cat. No.: B14370758
CAS No.: 89932-76-3
M. Wt: 591.24 g/mol
InChI Key: BFTJXBHBMFIPTG-UHFFFAOYSA-N
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Description

4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a heptadecafluorooctyl group attached to a benzene ring via an ether linkage, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide typically involves the reaction of heptadecafluorooctanol with 4-hydroxybenzenesulfonamide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .

Mechanism of Action

The mechanism of action of 4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other sulfonamide compounds, which act as competitive inhibitors of enzymes involved in folic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct chemical properties such as high hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of specialty materials and coatings .

Properties

CAS No.

89932-76-3

Molecular Formula

C8F17OC6H4SO2NH2
C14H6F17NO3S

Molecular Weight

591.24 g/mol

IUPAC Name

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)benzenesulfonamide

InChI

InChI=1S/C14H6F17NO3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)35-5-1-3-6(4-2-5)36(32,33)34/h1-4H,(H2,32,33,34)

InChI Key

BFTJXBHBMFIPTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)N

Origin of Product

United States

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